GNF179

Übersicht

Beschreibung

GNF179 is a small molecule drug belonging to the imidazolopiperazine class. It has shown significant potential as an antimalarial agent, particularly against Plasmodium falciparum and Plasmodium vivax. This compound is known for its ability to inhibit the sexual life cycle progression of the malaria parasite, making it a promising candidate for transmission-blocking therapies .

Vorbereitungsmethoden

The synthesis of GNF179 involves the preparation of an 8,8-dimethyl imidazolopiperazine analogSpecific reaction conditions and reagents used in the synthesis are not widely disclosed in public literature, but the process generally involves standard organic synthesis techniques .

Analyse Chemischer Reaktionen

GNF179 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu seinen Oxidationsprodukten begrenzt sind.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Imidazolopiperazin-Kerns. .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Er wird als Referenzverbindung bei der Untersuchung von Imidazolopiperazin-Derivaten verwendet.

Biologie: this compound wird in der Forschung zum Lebenszyklus von Malariaparasiten eingesetzt, insbesondere um die sexuellen Stadien von Plasmodium falciparum zu verstehen.

Medizin: Die Verbindung wird auf ihr Potenzial als antimalarielles Medikament untersucht, wobei Studien ihre Wirksamkeit bei der Blockierung der Malariaübertragung zeigen.

Industrie: This compound wird bei der Entwicklung neuer antimalarieller Therapien und beim Screening von Verbindungen mit transmissionsblockierender Aktivität eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem er den intrazellulären sekretorischen Weg von Plasmodium falciparum angreift. Er hemmt den Proteintransport, blockiert die Etablierung neuer Permeationswege und bewirkt eine Expansion des endoplasmatischen Retikulums. Dieser Mechanismus unterscheidet sich von denen der Standard-Antimalariamittel, was this compound zu einem wertvollen Werkzeug für die Untersuchung der endoplasmatischen Retikulum-abhängigen Proteinverarbeitung macht .

Wissenschaftliche Forschungsanwendungen

Antimalarial Efficacy

Mechanism of Action

GNF179 targets the intracellular secretory pathway in malaria parasites. Studies indicate that it affects gene expression significantly in wild-type P. falciparum but shows minimal impact on resistant mutants, suggesting a specific mechanism that may be exploited for therapeutic purposes. For instance, exposure to this compound resulted in the downregulation of key metabolic pathways in wild-type parasites, including fatty acid biosynthesis and degradation .

In Vitro and In Vivo Studies

- In Vitro Studies : this compound demonstrates potent activity against P. falciparum, with an IC50 value as low as 3.3 nM in certain strains, indicating strong efficacy . Comparative studies have shown that this compound is effective against both asexual blood-stage infections and gametocytes, which are crucial for transmission blocking .

- In Vivo Studies : In experiments with P. berghei ANKA-infected mice, this compound was administered at varying doses (30 mg/kg and 100 mg/kg), leading to significant reductions in parasitemia . These results underscore its potential for treating malaria in animal models.

Resistance Mechanisms

Resistance to this compound has been documented, primarily associated with mutations in the pfcarl gene. Specific mutations can lead to substantial increases in the IC50 values (up to 274-fold), indicating a robust mechanism of resistance that could complicate treatment strategies . The introduction of specific mutations into wild-type strains has demonstrated that these genetic changes are sufficient to confer resistance, highlighting the need for ongoing surveillance of resistance patterns in malaria treatment .

Clinical Trials and Future Directions

This compound is currently undergoing clinical evaluation, including phase II trials aimed at assessing its safety and efficacy in human subjects. Preliminary results show promising parasitological responses, suggesting that this compound could be a viable option for malaria treatment alongside existing therapies like artemisinin-based combinations .

Summary of Key Findings

| Study Aspect | Details |

|---|---|

| Class | Imidazolopiperazine |

| Target Parasites | Plasmodium falciparum, Plasmodium ovale |

| IC50 Values | As low as 3.3 nM for certain strains |

| Resistance Mechanisms | Mutations in pfcarl gene associated with increased resistance |

| In Vivo Efficacy | Significant reduction in parasitemia observed in P. berghei-infected mice |

| Clinical Trials | Phase II trials ongoing; promising early results reported |

Case Studies

- Transcriptomic Analysis : A study analyzing differential gene expression between wild-type and resistant mutant P. falciparum revealed that this compound selectively downregulates genes involved in critical metabolic pathways while sparing resistant mutants from similar effects .

- Resistance Characterization : Research involving engineered mutant strains demonstrated that specific amino acid changes in the pfcarl gene led to substantial increases in resistance to this compound, emphasizing the importance of genetic factors in therapeutic outcomes .

- Combination Therapies : Investigations into combination therapies involving this compound and other antimalarials have shown potential synergistic effects, which may enhance overall treatment efficacy and reduce the likelihood of resistance development .

Wirkmechanismus

GNF179 exerts its effects by targeting the intracellular secretory pathway of Plasmodium falciparum. It inhibits protein trafficking, blocks the establishment of new permeation pathways, and causes endoplasmic reticulum expansion. This mechanism is distinct from those of standard antimalarial compounds, making this compound a valuable tool for studying endoplasmic reticulum-dependent protein processing .

Vergleich Mit ähnlichen Verbindungen

GNF179 ist eng mit anderen Imidazolopiperazin-Verbindungen verwandt, wie z. B. KAF156 (Ganaplacid). Beide Verbindungen sind wirksam gegen Plasmodium-symptomatische asexuelle Blutstadieninfektionen und besitzen transmissionsblockierende Eigenschaften. this compound ist einzigartig in seiner spezifischen Hemmung des intrazellulären sekretorischen Wegs und seiner Fähigkeit, eine Expansion des endoplasmatischen Retikulums zu verursachen .

Ähnliche Verbindungen

- KAF156 (Ganaplacid)

- Piperaquine

- Dihydroartemisinin

- Atovaquon

Biologische Aktivität

GNF179 is a novel antimalarial compound belonging to the imidazolopiperazine class, which has shown promising biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, resistance profiles, and implications for treatment.

This compound exhibits its antimalarial effects primarily by targeting critical metabolic pathways in P. falciparum. Research indicates that this compound disrupts protein export and mitochondrial function within the parasite:

- Protein Export Inhibition : this compound has been shown to impair the export of essential proteins from the parasite, which is crucial for its survival and replication. The compound affects the trafficking of proteins such as SERA5, leading to reduced expression levels in treated parasites compared to controls .

- Mitochondrial Targeting : Studies suggest that this compound targets mitochondrial metabolism, particularly affecting the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) functions. This disruption leads to increased oxidative stress within the parasite, contributing to its death .

Efficacy Against Different Stages of Plasmodium falciparum

This compound has demonstrated potent activity against multiple stages of the P. falciparum life cycle:

- Asexual Blood Stages : The compound is particularly effective against early blood stages, with an EC50 value as low as 9 nM in wild-type strains. This potency is maintained across various asexual stages, including ring and trophozoite forms .

- Gametocyte Activity : this compound also exhibits transmission-blocking properties by affecting gametocyte development. However, mutations in the pfcarl gene have been linked to increased resistance in these sexual stages, indicating that genetic variability can influence treatment outcomes .

Resistance Mechanisms

Resistance to this compound has been observed in certain P. falciparum strains, primarily associated with mutations in specific genes:

- Mutations in pfcarl : Variants in this gene correlate with significant resistance to this compound, with resistant strains showing an EC50 increase from 9 nM (wild-type) to 2.55 µM (mutant) for gametocyte forms . This highlights the importance of monitoring genetic changes within parasite populations.

- Transcriptional Stability : Interestingly, studies show that resistant mutants maintain stable gene expression profiles when exposed to this compound, suggesting a potential mechanism by which they evade drug action .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

Eigenschaften

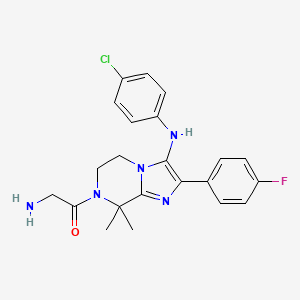

IUPAC Name |

2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSKTWYDIHJITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.